molecular formula C18H26N4O2S B12293734 N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide

N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide

Cat. No.: B12293734
M. Wt: 362.5 g/mol
InChI Key: JLVHTNZNKOSCNB-UHFFFAOYSA-N
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Description

Mesulergine is a compound belonging to the ergoline group, known for its interaction with serotonin and dopamine receptors. It was initially investigated for its potential in treating Parkinson’s disease and hyperprolactinemia, although it was never marketed due to adverse effects observed in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesulergine can be synthesized through a series of chemical reactions involving ergoline derivatives. The synthetic route typically involves the reaction of ergoline with dimethylsulfamide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of mesulergine would involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process would include rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Mesulergine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that retain some of the pharmacological properties of the parent compound .

Mechanism of Action

Mesulergine exerts its effects by interacting with multiple serotonin and dopamine receptors. It acts as an agonist at dopamine D2-like receptors and serotonin 5-HT6 receptors, while also serving as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This complex interaction with various receptors influences numerous molecular pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesulergine’s unique profile lies in its broad spectrum of receptor interactions, particularly its dual role as an agonist and antagonist at different serotonin and dopamine receptors. This makes it a valuable tool in research for understanding receptor dynamics and developing new therapeutic agents .

Properties

IUPAC Name

9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVHTNZNKOSCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860802
Record name N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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